1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione
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Description
The compound “1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with three methyl groups, making it a 1,3,5-trimethylpyrazole . The molecule also contains a sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,5-trimethylpyrazole group would likely contribute to the aromaticity of the molecule . The sulfonyl group would likely introduce polarity into the molecule, and the azetidine and pyrrolidine-2,5-dione groups would add additional ring structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the sulfonyl, azetidine, and pyrrolidine-2,5-dione groups. The sulfonyl group might make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
- A study by Moosavi‐Zare et al. (2013) focused on the synthesis and characterization of an ionic liquid namely sulfonic acid functionalized pyridinium chloride. This ionic liquid was used as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of various heterocyclic compounds, demonstrating the potential application of related sulfonamides in catalysis (Moosavi‐Zare et al., 2013).
Antibacterial and Antimicrobial Activity
- Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and tested them for antibacterial and antifungal activities. This highlights the potential use of similar sulfonamide derivatives in developing new antibacterial agents (Shah et al., 2014).
Inhibitory Activity in Biochemical Processes
- Kravchenko et al. (2005) described the synthesis of novel sulfonyl compounds and their role as inhibitors of caspase-3, a crucial enzyme in apoptosis. This implies the potential application of similar sulfonamides in therapeutic interventions targeting apoptosis (Kravchenko et al., 2005).
Development of Heterocyclic Compounds
- Tucker et al. (2015) developed a method for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of sulfonamide derivatives in synthesizing a range of heterocyclic compounds (Tucker et al., 2015).
Synthesis of Novel Heterocyclic Compounds for Antibacterial Use
- Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This research supports the role of such compounds in the development of new antibacterial therapies (Azab et al., 2013).
Properties
IUPAC Name |
1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-8-13(9(2)15(3)14-8)22(20,21)16-6-10(7-16)17-11(18)4-5-12(17)19/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGDEVOZMQLRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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